

A Comparative Guide to Electrolyte Formulations for Sodium-Ion Batteries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sodium ion
Cat. No.:	B039646

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance and safe sodium-ion batteries (SIBs) is critically dependent on the optimization of the electrolyte, a key component that dictates ionic conductivity, electrochemical stability, and the overall performance and lifespan of the battery. This guide provides a comparative evaluation of different electrolyte formulations for SIBs, supported by experimental data, to aid researchers in the selection and development of next-generation energy storage solutions.

Performance Comparison of SIB Electrolyte Formulations

The performance of an electrolyte is evaluated based on several key metrics, including ionic conductivity, the electrochemical stability window (ESW), and its impact on the cycling stability and rate capability of the battery. The following tables summarize the performance of various electrolyte systems based on recently published data.

Table 1: Carbonate-Based Electrolytes

Carbonate-based electrolytes are the most common and well-studied systems for SIBs due to their good ionic conductivity and wide electrochemical stability window.^[1] Additives are often incorporated to improve the formation of a stable solid electrolyte interphase (SEI) on the anode.^{[2][3]}

Electrolyte Composition (Salt + Solvent + Additive)	Ionic Conductivity (mS/cm)	Electrochemical Stability Window (V vs. Na/Na ⁺)	Cycling Performance (Capacity Retention)	Reference Electrode
1 M NaPF ₆ in EC:PC (1:1 vol)	5 - 7	~4.5	-	Glassy Carbon, Graphite
1 M NaClO ₄ in EC:PC (1:1 vol)	5 - 7	~4.5 (side reactions from ~3.0 V)	78.36% after 200 cycles (with 2 wt.% DFEC)	Glassy Carbon, Graphite
1 M NaFSI in Pyr _{1,4} FSI	-	-	Better than 1 M NaFSI/PC	P2- Na _{0.67} Mn _{0.67} Ni _{0.2} Mg _{0.1} O ₂
1 M NaPF ₆ in PC + 2% FEC	-	-	96% retention after 500 cycles at 1C	Na metal
1 M NaPF ₆ in EC:DMC + 3% FEC	-	-	Increased capacity and retention	Hard Carbon
1.5 M HT12 in EC:DEC + FEC	-	-	80.2% after 150 cycles	NFM cathode

EC: Ethylene Carbonate, PC: Propylene Carbonate, DEC: Diethyl Carbonate, DMC: Dimethyl Carbonate, FEC: Fluoroethylene Carbonate, DFEC: Difluoroethylene Carbonate, NaPF₆: Sodium Hexafluorophosphate, NaClO₄: Sodium Perchlorate, NaFSI: Sodium bis(fluorosulfonyl)imide, Pyr_{1,4}FSI: N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide, HT12: Not specified in search results, NFM: Not specified in search results.

Table 2: Ether-Based Electrolytes

Ether-based electrolytes are gaining attention due to their better stability against sodium metal and their potential to form a more stable SEI.[\[4\]](#)

Electrolyte Composition (Salt + Solvent)	Ionic Conductivity (mS/cm)	Electrochemical Stability Window (V vs. Na/Na ⁺)	Cycling Performance (Capacity Retention)	Reference Electrode
1 M NaPF ₆ in Diglyme	-	Limited oxidation stability	96% after 500 cycles at 1C; 98% after 500 cycles at 5C	Na metal
TEGDME-based electrolyte	-	-	Extended cycle life	Hard Carbon

Diglyme: bis(2-methoxyethyl) ether, TEGDME: Tetraethylene glycol dimethyl ether.

Table 3: Solid-State Electrolytes

Solid-state electrolytes offer the potential for enhanced safety by eliminating flammable organic solvents.[\[5\]](#)[\[6\]](#) Their primary challenge lies in achieving high ionic conductivity at room temperature.[\[6\]](#)

Electrolyte Type	Material	Ionic Conductivity (S/cm) at Room Temperature
Sulfide-based	Na ₃ PS ₄	~10 ⁻⁴
Polymer-based	PEO/NZSP/SPB	-
NASICON-type	Na _{3.2} Zr ₂ Si _{2.2} P _{0.8} O ₁₂ (NZSP)	-

PEO: Poly(ethylene oxide), NZSP: Na_{3.2}Zr₂Si_{2.2}P_{0.8}O₁₂, SPB: Not specified in search results.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of electrolyte performance.

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

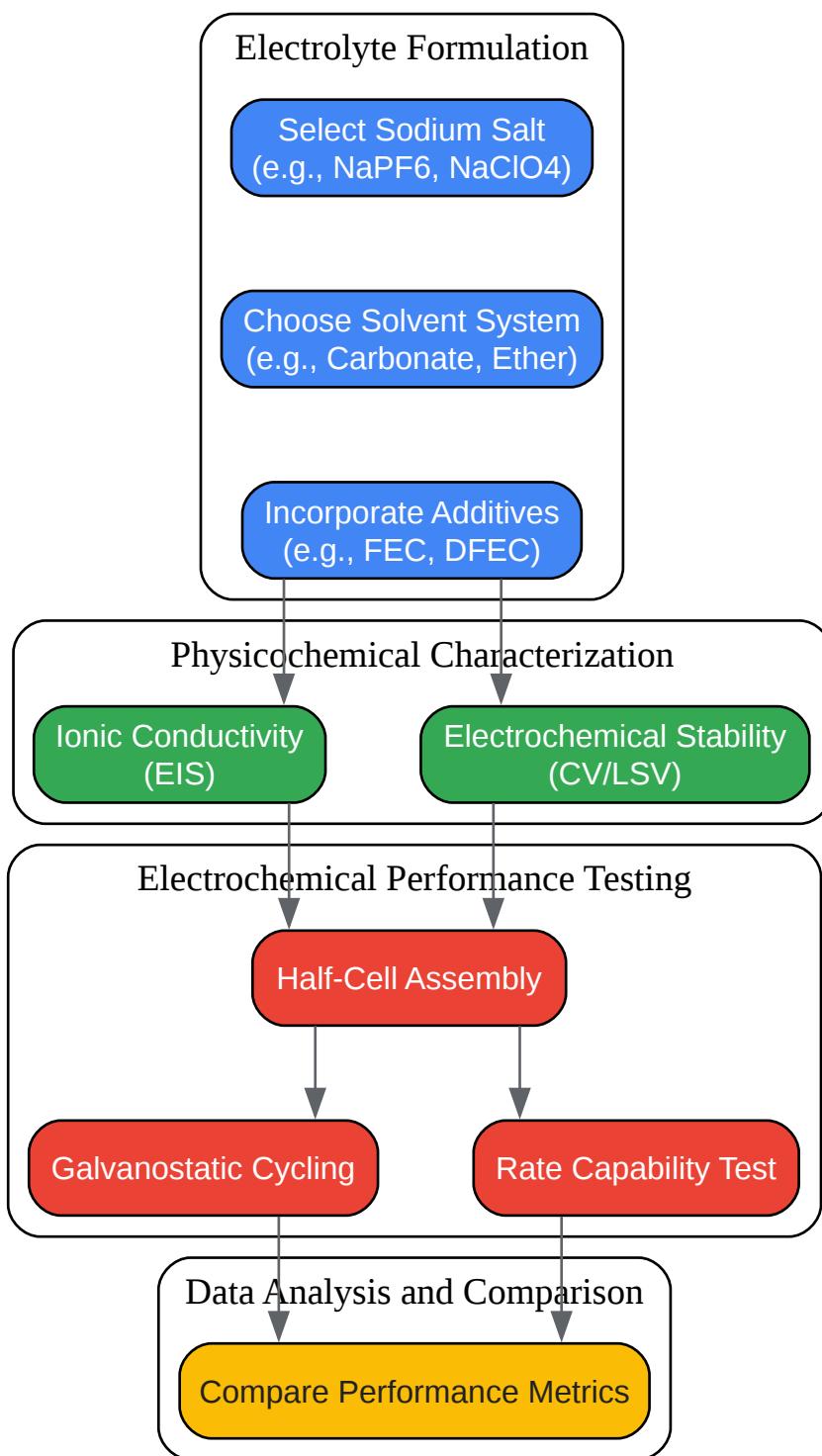
- Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the electrolyte to be tested.[7] The cell is typically a coin cell (e.g., CR2032) or a specialized setup like a PAT-Cell.[7]
- EIS Measurement: AC impedance is measured over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
- Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
- Calculation: The ionic conductivity (σ) is calculated using the formula: $\sigma = L / (R_b * A)$, where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

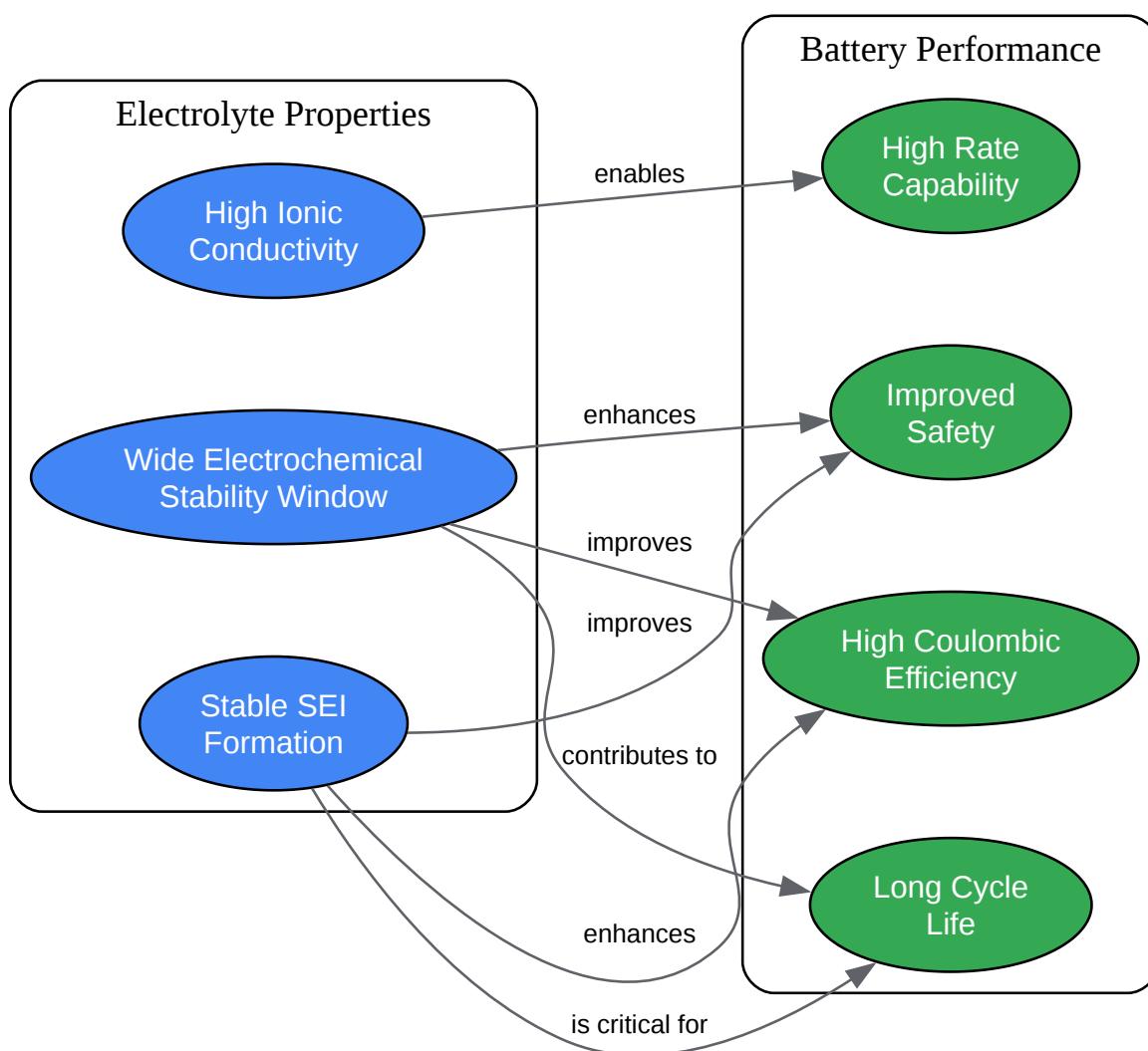
- Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or aluminum), a counter electrode (e.g., sodium metal), and a reference electrode (e.g., sodium metal).[8][9]
- Voltammetry Scan: The potential of the working electrode is swept from the open-circuit voltage to a positive (anodic scan) or negative (cathodic scan) potential at a slow scan rate (e.g., 0.1-1 mV/s).[8]
- ESW Determination: The ESW is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.[10] A cutoff current density (e.g., 0.01-0.1 mA/cm²) is often used to define the stability limits.

Cycling Performance Evaluation


Methodology: Galvanostatic Cycling

- Cell Assembly: A half-cell is assembled with a sodium metal anode and a cathode material of interest (e.g., $\text{Na}_3\text{V}_2(\text{PO}_4)_3$, hard carbon) in a coin cell configuration.[11][12] A full cell can also be assembled with a suitable anode and cathode.

- Formation Cycles: The cell is typically cycled at a low current rate (e.g., C/20 or C/10) for a few initial cycles to form a stable SEI layer.[13]
- Galvanostatic Cycling: The cell is then cycled at a specific current rate (e.g., 1C) between defined voltage limits for an extended number of cycles (e.g., 100-1000 cycles).[4][14]
- Performance Metrics: The key metrics recorded are the discharge capacity, coulombic efficiency, and capacity retention over the cycles.


Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for evaluating SIB electrolytes and the relationship between electrolyte properties and battery performance.

[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of SIB electrolyte formulations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drpress.org [drpress.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na_{0.7}CoO₂ - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. Electrolytes for Sodium-Ion Batteries (SIB) | E-Lyte [e-lyte.de]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Electrolyte Formulations for Sodium-Ion Batteries]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039646#evaluation-of-different-electrolyte-formulations-for-sibs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com